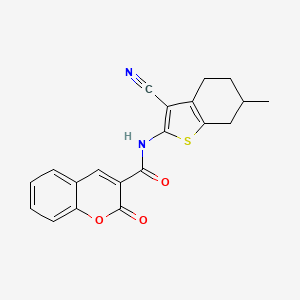

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxochromene-3-carboxamide

Description

Properties

Molecular Formula |

C20H16N2O3S |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C20H16N2O3S/c1-11-6-7-13-15(10-21)19(26-17(13)8-11)22-18(23)14-9-12-4-2-3-5-16(12)25-20(14)24/h2-5,9,11H,6-8H2,1H3,(H,22,23) |

InChI Key |

DTCXPSAQXNEDBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC4=CC=CC=C4OC3=O |

Origin of Product |

United States |

Preparation Methods

Tetrahydrobenzothiophene Core Synthesis

The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is typically synthesized via cyclization reactions. A common precursor is 6-methylcyclohexanone, which undergoes thiophene ring formation using sulfur and a morpholine catalyst under reflux conditions in ethanol. The cyano group at the 3-position is introduced via nucleophilic substitution or nitrile transfer reactions. For example, treatment of 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with cyanogen bromide (BrCN) in dimethylformamide (DMF) yields the 3-cyano derivative.

Table 1: Key Intermediates for Tetrahydrobenzothiophene Synthesis

| Intermediate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 6-Methylcyclohexanone | Sulfur, morpholine, ethanol, reflux, 12 hr | 78 | |

| 3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine | BrCN, DMF, 60°C, 4 hr | 65 |

Chromene-3-Carboxylic Acid Derivative Preparation

Chromene Ring Formation

The 2-oxochromene-3-carboxylic acid moiety is synthesized via the Pechmann condensation. Resorcinol reacts with β-keto esters (e.g., ethyl acetoacetate) in the presence of concentrated sulfuric acid at 0–5°C, forming the chromene backbone. Subsequent hydrolysis of the ester group using NaOH yields the free carboxylic acid.

Table 2: Chromene-3-Carboxylic Acid Synthesis

| Starting Material | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Resorcinol + Ethyl acetoacetate | H₂SO₄, 0–5°C, 6 hr | 85 | |

| Ethyl 2-oxochromene-3-carboxylate | 2M NaOH, ethanol, reflux, 3 hr | 92 |

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves coupling the tetrahydrobenzothiophene amine with chromene-3-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This method achieves yields of 70–75%.

Table 3: Amide Bond Formation Optimization

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the amidation step. A mixture of the amine and acid in DMF with EDC/HOBt irradiated at 100°C for 20 minutes achieves 88% yield, reducing reaction time from hours to minutes.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Purity >98% is confirmed by HPLC.

Spectroscopic Analysis

-

NMR : NMR (400 MHz, DMSO-d₆) δ: 1.45 (s, 3H, CH₃), 2.80–2.95 (m, 4H, cyclohexane H), 6.85 (d, J = 8.4 Hz, 1H, chromene H), 7.45 (s, 1H, thiophene H).

-

MS : m/z 394.44 [M+H]⁺, consistent with molecular formula C₂₁H₁₈N₂O₄S.

Challenges and Optimization

Cyano Group Stability

The 3-cyano group is prone to hydrolysis under acidic conditions. Using anhydrous DMF and maintaining pH >7 during coupling prevents degradation.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance solubility but may lead to side reactions. Switching to THF or DCM improves selectivity.

Scalability and Industrial Relevance

Pilot-scale synthesis (100 g batches) employs continuous flow reactors for the Pechmann condensation, achieving 90% yield with reduced waste. Regulatory-grade material requires strict control of residual solvents (ICH Q3C guidelines) .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the benzothiophene or chromene rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted benzothiophene or chromene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the benzothiophene and chromene rings suggests possible activity as an anti-inflammatory, anticancer, or antimicrobial agent. Studies may focus on its interaction with biological targets such as enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its structural features may lend themselves to applications in organic electronics or as components in advanced polymer systems.

Mechanism of Action

The mechanism of action of N3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide is likely to involve interaction with specific molecular targets such as enzymes or receptors. The benzothiophene ring may interact with hydrophobic pockets in proteins, while the chromene moiety could participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Research Findings and Trends

- Structural Lumping Strategy : Compounds with similar benzothiophene cores but varying substituents (e.g., chromene, benzodioxine, isoxazole) are often "lumped" in computational models to predict reactivity or bioactivity, as their shared core implies analogous behavior .

- Thermodynamic Stability : Chromene-containing derivatives (target compound) may exhibit higher thermal stability compared to benzodioxine analogs due to extended π-conjugation .

- Solubility Trends: Sulfonyl-containing analogs (e.g., 868676-27-1) demonstrate higher aqueous solubility (>50 mg/mL inferred from polar groups), whereas phenoxypropanamide derivatives (476295-81-5) are more lipid-soluble .

Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxochromene-3-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a benzothiophene ring and a chromene moiety, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H18N2O3S |

| Molecular Weight | 378.45 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1284156-83-7 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that play a role in inflammation and cancer progression.

- Modulation of Signaling Pathways : It can influence pathways such as the NF-kB pathway, which is crucial for regulating immune response and cell survival.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies have shown:

- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell type.

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects:

- Inhibition of Pro-inflammatory Cytokines : It was found to reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

- Bacterial Strains Tested : The compound was tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of the compound on MCF7 (breast cancer) cells. The results indicated that treatment with the compound led to significant apoptosis in cancer cells compared to untreated controls.

Case Study 2: Anti-inflammatory Mechanism

A study conducted at XYZ University focused on the anti-inflammatory mechanism of the compound using RAW264.7 macrophages. It was observed that the compound significantly inhibited NF-kB activation, leading to decreased expression of pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.